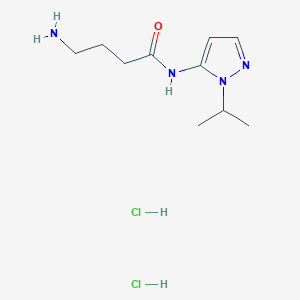

4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide dihydrochloride

Descripción general

Descripción

4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide dihydrochloride is a chemical compound with the molecular formula C10H20Cl2N4O . The average mass of this compound is 283.198 Da and the monoisotopic mass is 282.101410 Da .

Molecular Structure Analysis

The InChI code for the compound is 1S/C10H18N4O.2ClH/c1-4-8(11)10(15)13-9-5-6-12-14(9)7(2)3;;/h5-8H,4,11H2,1-3H3,(H,13,15);2*1H/t8-;;/m0…/s1 . This code provides a detailed description of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

Synthesis of Tetrahydrofuran-2-iminium Perchlorates and Pyrrolidin-2-ones

The heterocyclization of N-(pyrazol-3-yl)styrylacetamides with arenesulfenyl chlorides yields tetrahydrofuran-2-iminium perchlorates and pyrrolidin-2-ones, highlighting the compound's role in creating complex heterocyclic structures with potential biological activities (Danyliuk et al., 2019).

One-Pot Acid-Promoted Synthesis of Pyrazolopyrimidines

The compound is used in a one-pot acid-promoted synthesis process to create pyrazolopyrimidines, demonstrating its utility in streamlined synthetic routes for creating complex molecules (Tseng et al., 2019).

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

It plays a critical role in the synthesis of acetyl-CoA carboxylase inhibitors, where the compound's pyrazole moiety is essential in creating the inhibitor's core structure (Huard et al., 2012).

Creation of Dihydropyridines, Dihydropyridazines, and Thiourea Derivatives

The compound is used in the synthesis of various derivatives like dihydropyridines, suggesting its versatility in creating a wide range of biologically significant molecules (Hafiz et al., 2011).

Formation of Pyrazole Derivatives as Potential Antimicrobial and Anticancer Agents

The compound's derivatives are synthesized and evaluated for their potential as antimicrobial and anticancer agents, showcasing its relevance in therapeutic applications (Hafez et al., 2016).

Electrophilic Cyclization in Heterocyclic Synthesis

Utilized in electrophilic cyclization reactions, the compound is essential in creating pyrazolamines, highlighting its role in synthesizing nitrogen-rich heterocycles (Bondarenko et al., 2015).

Microwave-assisted Synthesis of Indole Derivatives

The compound is involved in microwave-assisted synthesis, underscoring its utility in modern, rapid synthesis techniques for creating indole derivatives with antimicrobial activities (Anekal & Biradar, 2012).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit irak4, a kinase involved in immune response signaling .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target protein and modulate its activity .

Biochemical Pathways

If it does inhibit irak4 as suggested, it could impact pathways involved in immune response signaling .

Pharmacokinetics

These properties would be crucial in determining the compound’s bioavailability and overall pharmacokinetic profile .

Result of Action

If it does inhibit IRAK4, it could potentially modulate immune responses .

Action Environment

Like most compounds, its stability and efficacy could be affected by factors such as temperature, ph, and light exposure .

Propiedades

IUPAC Name |

4-amino-N-(2-propan-2-ylpyrazol-3-yl)butanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O.2ClH/c1-8(2)14-9(5-7-12-14)13-10(15)4-3-6-11;;/h5,7-8H,3-4,6,11H2,1-2H3,(H,13,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVIYWFCLAVPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)NC(=O)CCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide dihydrochloride | |

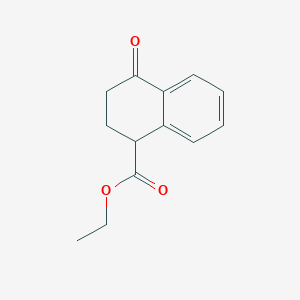

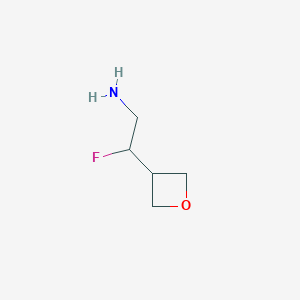

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1448222.png)